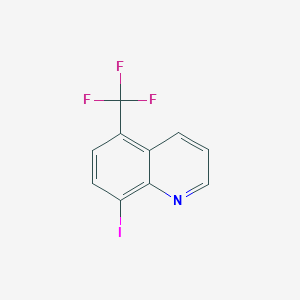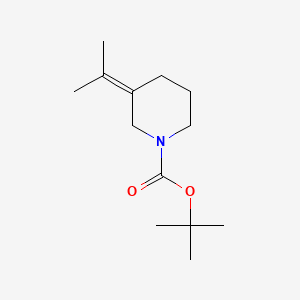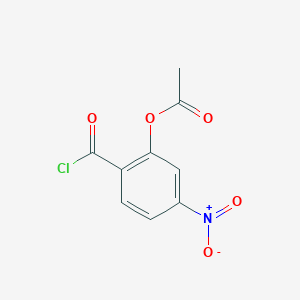
2-(Chlorocarbonyl)-5-nitrophenyl Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group and a nitrophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate typically involves the reaction of 5-nitrosalicylic acid with thionyl chloride to form 2-(Chlorocarbonyl)-5-nitrobenzoic acid. This intermediate is then esterified with acetic anhydride to yield the final product. The reaction conditions generally include:
-
Reaction with Thionyl Chloride
Reagents: 5-nitrosalicylic acid, thionyl chloride
Conditions: Reflux in an inert atmosphere
Product: 2-(Chlorocarbonyl)-5-nitrobenzoic acid
-
Esterification with Acetic Anhydride
Reagents: 2-(Chlorocarbonyl)-5-nitrobenzoic acid, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as pyridine
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chlorocarbonyl)-5-nitrophenyl Acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorocarbonyl group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Reduction: 2-(Aminocarbonyl)-5-nitrophenyl Acetate.
Hydrolysis: 2-(Chlorocarbonyl)-5-nitrobenzoic acid and acetic acid.
Scientific Research Applications
2-(Chlorocarbonyl)-5-nitrophenyl Acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Pharmaceutical Research: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(Chlorocarbonyl)-5-nitrophenyl Acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chlorocarbonyl)-4-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-3-nitrophenyl Acetate
- 2-(Chlorocarbonyl)-5-nitrophenyl Benzoate
Uniqueness
2-(Chlorocarbonyl)-5-nitrophenyl Acetate is unique due to the specific positioning of the nitro and chlorocarbonyl groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H6ClNO5 |
|---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
(2-carbonochloridoyl-5-nitrophenyl) acetate |
InChI |
InChI=1S/C9H6ClNO5/c1-5(12)16-8-4-6(11(14)15)2-3-7(8)9(10)13/h2-4H,1H3 |
InChI Key |
IRQLRUSAEKETJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


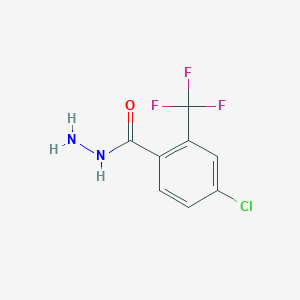
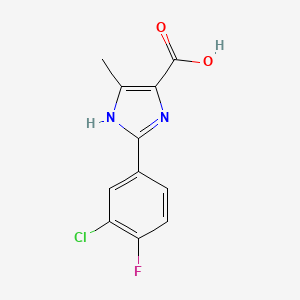
![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![Methyl 3-[[(diphenylmethylene)amino]oxy]-3-oxopropanoate](/img/structure/B13678577.png)


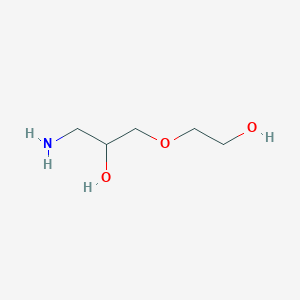
![3,5-Dibromo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13678619.png)
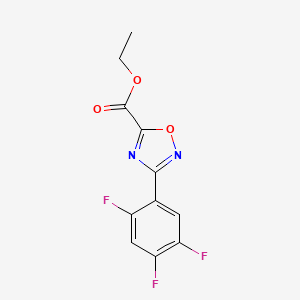


![2-(3-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678651.png)
